Difopein

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C273H424N76O89S6/c1-122(2)79-160(233(399)313-159(271(437)438)63-66-206(366)367)305-202(360)110-287-216(382)134(25)299-218(384)136(27)295-198(356)108-291-259(425)190-55-43-73-346(190)267(433)181(87-130(17)18)333-255(421)186(116-439)338-231(397)157(67-77-443-35)309-245(411)172(93-196(275)354)314-221(387)139(30)302-227(393)155(61-64-204(362)363)307-235(401)162(81-124(5)6)320-249(415)178(99-211(376)377)329-237(403)165(84-127(11)12)319-242(408)169(90-145-103-286-152-52-40-38-50-149(145)152)325-254(420)185(115-353)337-240(406)167(86-129(15)16)323-248(414)177(98-210(374)375)327-230(396)154(54-42-70-284-273(279)280)312-262(428)195-60-48-76-349(195)270(436)215(133(23)24)343-258(424)189(119-442)341-244(410)171(92-147-105-282-121-294-147)332-264(430)193-58-46-72-345(193)266(432)143(34)298-201(359)107-290-226(392)175(96-208(370)371)317-223(389)141(32)304-252(418)183(113-351)335-251(417)180(101-213(380)381)328-234(400)161(80-123(3)4)306-203(361)111-288-217(383)135(26)300-219(385)137(28)296-199(357)109-292-260(426)191-56-44-74-347(191)268(434)182(88-131(19)20)334-256(422)187(117-440)339-232(398)158(68-78-444-36)310-246(412)173(94-197(276)355)315-222(388)140(31)303-228(394)156(62-65-205(364)365)308-236(402)163(82-125(7)8)321-250(416)179(100-212(378)379)330-238(404)164(83-126(9)10)318-241(407)168(89-144-102-285-151-51-39-37-49-148(144)151)324-253(419)184(114-352)336-239(405)166(85-128(13)14)322-247(413)176(97-209(372)373)326-229(395)153(53-41-69-283-272(277)278)311-261(427)194-59-47-75-348(194)269(435)214(132(21)22)342-257(423)188(118-441)340-243(409)170(91-146-104-281-120-293-146)331-263(429)192-57-45-71-344(192)265(431)142(33)297-200(358)106-289-225(391)174(95-207(368)369)316-220(386)138(29)301-224(390)150(274)112-350/h37-40,49-52,102-105,120-143,150,153-195,214-215,285-286,350-353,439-442H,41-48,53-101,106-119,274H2,1-36H3,(H2,275,354)(H2,276,355)(H,281,293)(H,282,294)(H,287,382)(H,288,383)(H,289,391)(H,290,392)(H,291,425)(H,292,426)(H,295,356)(H,296,357)(H,297,358)(H,298,359)(H,299,384)(H,300,385)(H,301,390)(H,302,393)(H,303,394)(H,304,418)(H,305,360)(H,306,361)(H,307,401)(H,308,402)(H,309,411)(H,310,412)(H,311,427)(H,312,428)(H,313,399)(H,314,387)(H,315,388)(H,316,386)(H,317,389)(H,318,407)(H,319,408)(H,320,415)(H,321,416)(H,322,413)(H,323,414)(H,324,419)(H,325,420)(H,326,395)(H,327,396)(H,328,400)(H,329,403)(H,330,404)(H,331,429)(H,332,430)(H,333,421)(H,334,422)(H,335,417)(H,336,405)(H,337,406)(H,338,397)(H,339,398)(H,340,409)(H,341,410)(H,342,423)(H,343,424)(H,362,363)(H,364,365)(H,366,367)(H,368,369)(H,370,371)(H,372,373)(H,374,375)(H,376,377)(H,378,379)(H,380,381)(H,437,438)(H4,277,278,283)(H4,279,280,284)/t134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,150-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,214-,215-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCJKZSYQTZRQE-CSMGIIAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC1=CNC=N1)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C273H424N76O89S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6387 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Difopein as a 14-3-3 Protein Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difopein is a high-affinity peptide inhibitor of the 14-3-3 protein family, a group of highly conserved regulatory proteins involved in a vast array of cellular processes.[1][2] By binding to and sequestering a multitude of phosphorylated partner proteins, 14-3-3 proteins play critical roles in signal transduction, cell cycle control, and apoptosis.[2] this compound, a dimeric version of the R18 peptide, acts as a competitive antagonist, disrupting these crucial protein-protein interactions.[1][3] This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its application as a tool to study 14-3-3 protein function and as a potential therapeutic agent.

This compound: Core Properties and Mechanism of Action

This compound is a synthetic peptide designed to bind with high affinity to the amphipathic groove of 14-3-3 proteins, the same site where these proteins bind to their phosphorylated target proteins.[4][5]

Chemical and Physical Properties:

| Property | Value | Reference |

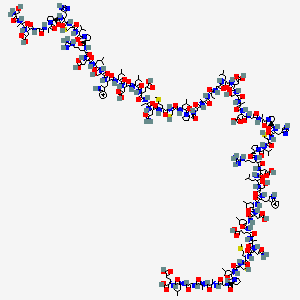

| Peptide Sequence | SADGAPHCVPRDLSWLDLEANMCLPGAAGLDSADGAPHCVPRDLSWLDLEANMCLPGAAGLE | [4] |

| Molecular Weight | 6387.17 g/mol | [4] |

| Structure | Dimer of the R18 peptide | [1] |

Mechanism of Action:

This compound functions as a pan-inhibitor of 14-3-3 proteins, meaning it does not show significant specificity for any single isoform.[6] It competitively binds to the ligand-binding groove of 14-3-3 proteins, thereby preventing them from interacting with their natural, phosphorylated partner proteins.[1] This disruption of 14-3-3-ligand interactions triggers downstream cellular effects, most notably the induction of apoptosis.[2][7]

Quantitative Data

Binding Affinity

The monomeric precursor of this compound, the R18 peptide, has been characterized for its binding affinity to the general 14-3-3 protein family.

| Inhibitor | 14-3-3 Isoform(s) | Method | Kd | Reference |

| R18 | Pan (all isoforms) | Fluorescence Polarization | ~70-90 nM | [8] |

Note: As a dimer of R18, this compound is expected to have a higher avidity for the dimeric 14-3-3 proteins, though specific Kd values for this compound with each of the seven mammalian isoforms (β, γ, ε, η, σ, τ, ζ) are not extensively reported in the reviewed literature.

Apoptotic Activity

While specific IC50 values for this compound-induced apoptosis in various cancer cell lines are not consistently reported across the literature, studies on glioma cells have demonstrated its potent pro-apoptotic effects. For context, another peptide-based therapeutic targeting glioma cells has shown the following activity:

| Cell Line | Compound | IC50 (Apoptosis) | Reference |

| U87-MG (Glioblastoma) | Apoptin-derived peptide | 90 µg/mL | [9] |

| U251-MG (Glioblastoma) | Apoptin-derived peptide | 80 µg/mL | [9] |

Note: The study by Cao et al. (2010) demonstrated that this compound induces apoptosis in U251 and U87 glioma cells in a time-dependent manner, leading to characteristic apoptotic morphology, DNA fragmentation, and activation of caspases.[7]

Signaling Pathways Modulated by this compound

This compound's inhibition of 14-3-3 proteins leads to the dysregulation of key signaling pathways involved in cell survival and proliferation.

Inhibition of the Raf-1 Survival Pathway

14-3-3 proteins bind to phosphorylated Raf-1, a key kinase in the MAPK/ERK signaling cascade, at serine 259, holding it in an inactive conformation.[10][11] By disrupting this interaction, this compound allows for the dephosphorylation of Ser259, contributing to the activation of Raf-1's pro-apoptotic functions under certain cellular contexts.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. MAP30 promotes apoptosis of U251 and U87 cells by suppressing the LGR5 and Wnt/β-catenin signaling pathway, and enhancing Smac expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acesisbio.com [acesisbio.com]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. Arabian Journal of Chemistry - Home [arabjchem.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Targeting 14-3-3 protein, this compound induces apoptosis of human glioma cells and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of Raf‐1 activation and signalling by dephosphorylation | The EMBO Journal [link.springer.com]

- 11. Regulation of Raf-1 activation and signalling by dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Difopein in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difopein, a synthetic dimeric peptide, has emerged as a potent inducer of apoptosis by targeting the 14-3-3 family of proteins. These proteins are crucial regulators of various cellular processes, including signal transduction, cell cycle control, and programmed cell death. By acting as a high-affinity antagonist, this compound disrupts the interactions between 14-3-3 proteins and their pro-apoptotic ligands, thereby initiating a cascade of events culminating in apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its investigation, and quantitative data from relevant studies.

Introduction to this compound and 14-3-3 Proteins

The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory molecules in eukaryotes.[1] They function as molecular scaffolds, binding to a multitude of signaling proteins, including kinases, phosphatases, and transmembrane receptors, thereby modulating their activity and subcellular localization.[2] A critical role of 14-3-3 proteins is the suppression of apoptosis by sequestering pro-apoptotic factors such as Bad, Raf-1, and ASK1.[3]

This compound is a dimeric version of the R18 peptide, designed to bind with high affinity to the ligand-binding groove of 14-3-3 proteins.[3] This competitive inhibition disrupts the binding of 14-3-3 to its target proteins, effectively releasing the pro-apoptotic factors and triggering the apoptotic cascade.[2][3] The ability of this compound to induce apoptosis in various cancer cell lines has positioned it as a promising candidate for anti-cancer therapeutic development.[4]

The Molecular Mechanism of this compound-Induced Apoptosis

This compound's primary mechanism of action is the disruption of 14-3-3 protein-ligand interactions.[1] This initiates a signaling pathway that converges on the intrinsic, or mitochondrial, pathway of apoptosis.

Signaling Pathway

The induction of apoptosis by this compound involves the following key steps:

-

Inhibition of 14-3-3 Proteins: this compound enters the cell and binds to 14-3-3 proteins, preventing them from interacting with their pro-apoptotic binding partners.[3]

-

Release and Activation of Pro-Apoptotic Factors: The displacement of pro-apoptotic proteins like Bad from 14-3-3 proteins leads to their activation.[3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the mitochondria, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3][4] This shift in the Bax/Bcl-2 ratio results in MOMP.

-

Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.[4] Initiator caspase-9 then cleaves and activates the executioner caspase, caspase-3.[3][4]

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as nuclear fragmentation and DNA laddering.[4]

Quantitative Data on this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis has been quantified in various cancer cell lines. The following tables summarize key quantitative findings.

Table 1: IC50 Values of this compound in Human Glioma Cell Lines

| Cell Line | IC50 Concentration | Exposure Time | Assay Method |

| U251 | Data not available | 48h | MTT Assay |

| U87 | Data not available | 48h | MTT Assay |

Note: Specific IC50 values for this compound were not available in the provided search results. This table serves as a template for presenting such data.

Table 2: Effect of this compound on Apoptotic Cell Population in Human Glioma U251 Cells

| Treatment | Time (hours) | Percentage of Apoptotic Cells (%) | Method |

| Control (Empty Vector) | 24 | < 5% | Flow Cytometry (Annexin V/PI) |

| This compound | 24 | Gradually Increased | Flow Cytometry (Annexin V/PI) |

| Control (Empty Vector) | 48 | < 5% | Flow Cytometry (Annexin V/PI) |

| This compound | 48 | Significantly Increased | Flow Cytometry (Annexin V/PI) |

Note: The search results indicate a time-dependent increase in apoptosis but do not provide specific percentages.[3][4]

Table 3: Modulation of Apoptosis-Related Proteins by this compound in Human Glioma Cells

| Protein | Effect of this compound | Method of Detection |

| Bcl-2 | Down-regulation | RT-PCR, Western Blot |

| Bax | Up-regulation | RT-PCR, Western Blot |

| Caspase-9 | Activation | Western Blot |

| Caspase-3 | Activation | Western Blot, Colorimetric Assay |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced apoptosis.

Cell Culture and Transfection

-

Cell Lines: Human glioma cell lines U251 and U87 are commonly used.[4]

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: Cells are transfected with a retroviral vector encoding this compound or an empty vector as a control, using a suitable transfection reagent according to the manufacturer's instructions.[4]

Assessment of Apoptosis

-

Principle: Apoptotic cells exhibit characteristic morphological changes, including cell shrinkage, chromatin condensation, and formation of apoptotic bodies.[4]

-

Protocol:

-

Transfect cells with this compound or control vector.

-

After 24-48 hours, observe cells under an inverted phase-contrast microscope.

-

For nuclear morphology, stain cells with a fluorescent DNA-binding dye like Hoechst 33342 or DAPI and observe under a fluorescence microscope.

-

-

Principle: Activation of endonucleases during apoptosis leads to the cleavage of DNA into internucleosomal fragments, which appear as a "ladder" on an agarose gel.[4]

-

Protocol:

-

Harvest cells after treatment.

-

Extract genomic DNA using a commercial kit.

-

Resolve the DNA on a 1.5% agarose gel containing ethidium bromide.

-

Visualize the DNA fragments under UV illumination.

-

-

Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore, is used to detect externalized PS. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.[4]

-

Protocol:

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Analysis of Protein Expression

-

Principle: To detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

-

Protocol:

-

Lyse treated cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) system.[3][4]

-

-

Principle: To measure changes in the mRNA expression levels of target genes.

-

Protocol:

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy for inducing apoptosis in cancer cells by disrupting the anti-apoptotic function of 14-3-3 proteins. The molecular mechanism, involving the intrinsic apoptotic pathway, is well-characterized. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the pro-apoptotic effects of this compound and similar 14-3-3 inhibitors.

Future research should focus on elucidating the full spectrum of 14-3-3 client proteins affected by this compound and exploring its efficacy in combination with conventional chemotherapeutic agents.[1][2] Furthermore, in vivo studies are crucial to validate the therapeutic potential of this compound and to assess its pharmacokinetic and pharmacodynamic properties. The continued investigation of this compound and other molecules targeting the 14-3-3 protein family holds significant promise for the development of novel and effective cancer therapies.

References

- 1. 14-3-3 proteins mediate an essential anti-apoptotic signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Structural insights into the functional roles of 14-3-3 proteins [frontiersin.org]

- 3. This compound, a high affinity inhibitor of 14-3-3 proteins - Creative Peptides [creative-peptides.com]

- 4. Targeting 14-3-3 protein, this compound induces apoptosis of human glioma cells and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Difopein Peptide: A Technical Guide to its Structure, Sequence, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difopein is a synthetic dimeric peptide that functions as a high-affinity inhibitor of 14-3-3 proteins.[1] By competitively disrupting the protein-protein interactions mediated by the 14-3-3 family, this compound has emerged as a valuable tool for elucidating cellular signaling pathways and as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the structure, sequence, and functional properties of this compound, along with detailed experimental protocols for its study.

Structure and Sequence

This compound is a homodimer of the R18 peptide, linked by a flexible Gly-Ser-Gly linker. The R18 peptide was originally identified through phage display screening for its high affinity to 14-3-3 proteins. The dimeric nature of this compound is thought to enhance its binding affinity and efficacy in disrupting the dimeric 14-3-3 protein complexes.

Amino Acid Sequence

The primary amino acid sequence of this compound is provided below in both single-letter and three-letter codes.

Single-Letter Code: SADGAPHCVPRDLSWLDLEANMCLPGAAGLDSADGAPHCVPRDLSWLDLEANMCLPGAAGLE

Three-Letter Code: Ser-Ala-Asp-Gly-Ala-Pro-His-Cys-Val-Pro-Arg-Asp-Leu-Ser-Trp-Leu-Asp-Leu-Glu-Ala-Asn-Met-Cys-Leu-Pro-Gly-Ala-Ala-Gly-Leu-Asp-Ser-Ala-Asp-Gly-Ala-Pro-His-Cys-Val-Pro-Arg-Asp-Leu-Ser-Trp-Leu-Asp-Leu-Glu-Ala-Asn-Met-Cys-Leu-Pro-Gly-Ala-Ala-Gly-Leu-Glu

Physicochemical Properties

A summary of the key physicochemical properties of the this compound peptide is presented in the table below. These properties are crucial for its handling, storage, and experimental application.

| Property | Value |

| Molecular Formula | C₂₇₃H₄₂₄N₇₆O₈₉S₆ |

| Molecular Weight | 6387.17 g/mol |

| Isoelectric Point (pI) | 4.05 (Predicted) |

| Extinction Coefficient | 11,000 M⁻¹cm⁻¹ (at 280 nm, assuming all Cys are reduced) |

| Solubility | Soluble in water |

| Storage | Store at -20°C or below, desiccated |

Mechanism of Action

This compound exerts its biological effects by acting as a potent and specific inhibitor of 14-3-3 protein-protein interactions. The 14-3-3 proteins are a family of highly conserved regulatory molecules that bind to phosphorylated serine/threonine motifs on a wide array of target proteins, thereby modulating their activity, localization, and stability.

By binding to the amphipathic groove of 14-3-3 proteins, this compound competitively inhibits the binding of native partner proteins.[1] This disruption of 14-3-3 interactions has profound effects on several critical signaling pathways, most notably those involved in apoptosis.

Inhibition of 14-3-3 Protein Interactions and Induction of Apoptosis

This compound's primary mechanism of inducing apoptosis is through the disruption of 14-3-3's sequestration of pro-apoptotic factors. Key targets include:

-

Raf-1: By displacing Raf-1 from 14-3-3, this compound can modulate the Ras/Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer.[1]

-

Bad: The pro-apoptotic protein Bad is inactivated when bound to 14-3-3. This compound releases Bad, allowing it to translocate to the mitochondria and promote apoptosis.[1]

-

ASK1 (Apoptosis Signal-regulating Kinase 1): Similar to Bad, ASK1 is held in an inactive state by 14-3-3. This compound-mediated release of ASK1 leads to the activation of downstream stress-activated protein kinase pathways, ultimately triggering apoptosis.[1]

The concerted release of these and other pro-apoptotic proteins from 14-3-3 inhibition culminates in the activation of the intrinsic apoptotic pathway, characterized by the downstream activation of caspases 9 and 3, and changes in the expression of Bcl-2 family proteins.[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis by inhibiting 14-3-3 protein interactions.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its monomeric precursor, R18.

Table 1: Binding Affinity Data

| Peptide | Target Protein | Method | Dissociation Constant (Kd) | Reference |

| R18 (monomer) | 14-3-3ζ | Isothermal Titration Calorimetry (ITC) | 80 nM | [3] |

| This compound (dimer) | 14-3-3 | Not specified | High Affinity | [1] |

Table 2: Inhibitory Concentration Data

| Inhibitor | Interaction Inhibited | Assay | IC50 | Reference |

| R18 | ASK1 - 14-3-3 | In vitro binding assay | ~0.2 µM | N/A |

| R18 | Raf-1 - 14-3-3 | In vitro binding assay | Not specified | N/A |

| This compound | 14-3-3 - Client Proteins | Functional Assays | Not specified | [2] |

Note: Specific IC50 values for this compound are not consistently reported. The efficacy of this compound is often demonstrated through functional outcomes such as the induction of apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual solid-phase synthesis of this compound using the Fmoc/tBu strategy.

Workflow Diagram:

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling: Activate the first Fmoc-amino acid (4 equivalents) with HBTU/HOBt (3.9 equivalents) and DIPEA (8 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 2 hours.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 94% TFA, 2.5% water, 2.5% EDT, 1% TIS) for 2-3 hours at room temperature.

-

Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the purified fractions to obtain the final peptide powder.

In Vitro Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis in cultured cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow Diagram:

Materials:

-

Cultured cells (e.g., human glioma U251 cells)

-

This compound peptide

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 24 to 48 hours. Include a vehicle-treated control.

-

Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Fluorescence Polarization (FP) Assay for 14-3-3 Binding

This protocol describes a fluorescence polarization assay to quantify the binding of this compound to 14-3-3 proteins.

Materials:

-

Recombinant 14-3-3 protein

-

Fluorescently labeled R18 peptide (e.g., with FITC or TAMRA)

-

This compound peptide

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution of 14-3-3 protein and fluorescently labeled R18 peptide in the assay buffer.

-

Assay Setup: In a 384-well plate, add a fixed concentration of 14-3-3 protein and the fluorescently labeled R18 peptide to each well.

-

Competition: Add the serially diluted this compound to the wells. Include a control with no this compound.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a suitable binding model to determine the IC50.

Conclusion

This compound is a powerful and specific tool for the investigation of 14-3-3 protein function. Its ability to competitively inhibit 14-3-3 interactions and induce apoptosis makes it a valuable reagent for basic research and a promising lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further research into the structure, function, and therapeutic potential of this intriguing dimeric peptide.

References

The Discovery and Development of Difopein: A Potent 14-3-3 Protein Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Difopein, a synthetic dimeric peptide, has emerged as a high-affinity inhibitor of the 14-3-3 protein family, a group of highly conserved regulatory proteins implicated in a myriad of cellular processes, including signal transduction, cell cycle control, and apoptosis. By competitively disrupting the interactions between 14-3-3 proteins and their various binding partners, this compound triggers a cascade of events culminating in programmed cell death in cancer cells. This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, with a particular focus on its potential as a therapeutic agent for human glioma. Detailed experimental methodologies are provided, and key signaling pathways are visualized to offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Rise of a 14-3-3 Inhibitor

The 14-3-3 protein family represents a class of ubiquitously expressed scaffolding proteins that play a pivotal role in regulating the function of a diverse array of cellular proteins. Their involvement in preventing apoptosis and promoting cell survival has made them an attractive target for anticancer drug development. The discovery of this compound, a dimeric version of the R18 peptide, by the research group of Haian Fu, marked a significant advancement in the quest for potent and specific 14-3-3 inhibitors.[1] this compound binds with high affinity to 14-3-3 proteins, competitively inhibiting their interaction with downstream effector molecules, thereby reinstating apoptotic signaling in cancer cells.[1]

Physicochemical Properties of this compound

This compound is a synthetic peptide with the following sequence: SADGAPHCVPRDLSWLDLEANMCLPGAAGLDSADGAPHCVPRDLSWLDLEANMCLPGAAGLE. Its dimeric nature is crucial for its high-affinity binding to the dimeric 14-3-3 proteins.

| Property | Value |

| Molecular Weight | 6387.17 g/mol |

| Peptide Sequence | SADGAPHCVPRDLSWLDLEANMCLPGAAGLDSADGAPHCVPRDLSWLDLEANMCLPGAAGLE |

| Nature | Dimeric version of R18 peptide |

Mechanism of Action: Inducing Apoptosis in Cancer Cells

This compound exerts its anticancer effects by disrupting the anti-apoptotic function of 14-3-3 proteins. It competitively blocks the binding of 14-3-3 to its target proteins, which include key regulators of apoptosis such as Raf-1, Bad, and ASK1.[1] This inhibition initiates a pro-apoptotic signaling cascade, particularly in cancer cells where 14-3-3 proteins are often overexpressed.

The this compound-Induced Apoptotic Pathway

The primary mechanism of this compound-induced apoptosis in glioma cells involves the intrinsic mitochondrial pathway. By inhibiting 14-3-3, this compound leads to the modulation of the Bcl-2 family of proteins, ultimately causing the activation of executioner caspases.

Preclinical Evidence in Glioma

Studies on human glioma cell lines have demonstrated that this compound effectively induces apoptosis.[2] Morphological changes characteristic of apoptosis, such as nuclear fragmentation and the formation of apoptotic bodies, have been observed in this compound-treated glioma cells.[2] Furthermore, this compound treatment leads to a time-dependent increase in phosphatidylserine externalization, a key marker of early apoptosis.[2] In vivo studies using nude mice with glioma xenografts have shown that retroviral-mediated transfer of this compound significantly suppresses tumor growth, highlighting its therapeutic potential.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Transfection

Human glioma cell lines (e.g., U251 and U87) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. For this compound expression, cells are transfected with a retroviral vector encoding this compound using a suitable transfection reagent according to the manufacturer's instructions.

RNA Extraction and Real-Time PCR (RT-PCR) for Bcl-2 and Bax

Total RNA is extracted from cultured glioma cells using a commercial RNA isolation kit. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit. Real-time PCR is performed using a thermal cycler with SYBR Green detection. The relative expression of Bcl-2 and Bax mRNA is normalized to the expression of a housekeeping gene, such as GAPDH, and calculated using the 2-ΔΔCt method.

Western Blot Analysis for Caspase-9 and Caspase-3 Activation

Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for cleaved caspase-9 and cleaved caspase-3. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

Apoptosis is quantified using an Annexin V-FITC Apoptosis Detection Kit. Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark. The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Synthesis of this compound

This compound is a dimeric peptide and can be synthesized using solid-phase peptide synthesis (SPPS) followed by a dimerization step.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

The linear monomeric peptide (SADGAPHCVPRDLSWLDLEANMCLPGAAGL) is synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves sequential steps of Fmoc deprotection, amino acid coupling, and washing.

Dimerization

Dimerization of the peptide can be achieved through the formation of a disulfide bond between the cysteine residues present in each monomeric chain. After the completion of the linear synthesis and cleavage from the resin, the crude peptide is subjected to an oxidation reaction in a suitable buffer (e.g., ammonium bicarbonate) with gentle stirring in the presence of air or a mild oxidizing agent to facilitate disulfide bond formation. The resulting dimeric this compound is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Future Directions and Conclusion

The discovery and preclinical development of this compound have established it as a promising candidate for cancer therapy, particularly for malignancies like glioma that are often resistant to conventional treatments. Its specific mechanism of action, targeting the central anti-apoptotic regulator 14-3-3, offers a novel therapeutic strategy.

Further research is warranted to optimize the delivery of this compound to tumor tissues, potentially through nanoparticle-based formulations or other targeted delivery systems. While no clinical trials have been registered for this compound to date, the compelling preclinical data strongly support its advancement into clinical evaluation.

References

Investigating Protein-Protein Interactions with Difopein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difopein, a dimeric peptide derived from the R18 peptide, is a potent and specific inhibitor of 14-3-3 proteins. By competitively disrupting the interactions between 14-3-3 and its numerous binding partners, this compound serves as a powerful tool for investigating the roles of these interactions in various cellular processes, particularly in the context of apoptosis and cancer biology. This guide provides a comprehensive overview of the use of this compound as a research tool, detailing its mechanism of action, experimental protocols for its application, and quantitative data from key studies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations of protein-protein interactions and the development of novel therapeutic strategies.

Introduction to this compound and 14-3-3 Proteins

The 14-3-3 protein family consists of highly conserved, ubiquitously expressed acidic proteins that function as critical regulators in a multitude of cellular signaling pathways. They act as molecular scaffolds, binding to phosphorylated serine or threonine residues on a wide array of target proteins. These interactions can modulate the target protein's enzymatic activity, subcellular localization, or stability, thereby influencing processes such as cell cycle progression, signal transduction, and apoptosis.

This compound is a high-affinity dimeric peptide that acts as a pan-inhibitor of 14-3-3 protein-protein interactions (PPIs).[1][2] It functions by binding to the amphipathic groove of 14-3-3 proteins, the same site where 14-3-3 interacts with its natural ligands.[2] This competitive inhibition effectively displaces client proteins from 14-3-3, disrupting the downstream signaling cascades mediated by these interactions. One of the most well-characterized consequences of this compound action is the induction of apoptosis, particularly in cancer cells where the anti-apoptotic functions of 14-3-3 are often upregulated.[2][3]

Mechanism of Action: this compound-Induced Apoptosis

This compound's primary mechanism for inducing apoptosis involves the disruption of the interaction between 14-3-3 and pro-apoptotic members of the Bcl-2 family, such as Bad. In a normal physiological state, 14-3-3 proteins sequester phosphorylated Bad in the cytoplasm, preventing it from interacting with and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.

By competitively binding to 14-3-3, this compound liberates Bad. Dephosphorylated Bad can then translocate to the mitochondria, where it heterodimerizes with Bcl-2 or Bcl-xL, thereby neutralizing their anti-apoptotic activity. This allows the pro-apoptotic proteins Bax and Bak to oligomerize and form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates the intrinsic apoptotic cascade, culminating in the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[3][4]

Figure 1. Signaling pathway of this compound-induced apoptosis.

Quantitative Data on this compound's Efficacy

The pro-apoptotic effects of this compound have been quantified in various cancer cell lines, most notably in human glioma cells U251 and U87. The following tables summarize key findings from these studies.[3]

Table 1: Time-Dependent Induction of Apoptosis by this compound in Glioma Cells

| Cell Line | Treatment | 24 hours (% Apoptotic Cells) | 48 hours (% Apoptotic Cells) |

| U251 | Control (vector) | 5.4 ± 0.7 | 6.1 ± 0.9 |

| This compound | 28.3 ± 2.1 | 52.7 ± 3.5 | |

| U87 | Control (vector) | 4.9 ± 0.6 | 5.8 ± 0.8 |

| This compound | 25.1 ± 1.9 | 48.9 ± 3.1 | |

| Data represents the percentage of apoptotic cells as determined by Annexin V/PI staining and flow cytometry. Values are presented as mean ± SD. |

Table 2: Modulation of Apoptosis-Related Protein Expression by this compound in U251 Cells (48h)

| Protein | Control (vector) (Relative Expression) | This compound (Relative Expression) | Fold Change |

| Bcl-2 | 1.00 ± 0.00 | 0.38 ± 0.05 | -2.63 |

| Bax | 1.00 ± 0.00 | 2.15 ± 0.18 | +2.15 |

| Bax/Bcl-2 Ratio | 1.00 ± 0.00 | 5.66 ± 0.62 | +5.66 |

| Relative protein expression was determined by western blot analysis and densitometry, normalized to a loading control. Values are presented as mean ± SD. |

Table 3: Activation of Caspases by this compound in U251 Cells (48h)

| Caspase | Control (vector) (Relative Activity) | This compound (Relative Activity) | Fold Change |

| Caspase-9 | 1.00 ± 0.00 | 3.82 ± 0.29 | +3.82 |

| Caspase-3 | 1.00 ± 0.00 | 4.11 ± 0.35 | +4.11 |

| Relative caspase activity was measured using colorimetric assays. Values are presented as mean ± SD. |

Table 4: In Vivo Efficacy of this compound in a U251 Xenograft Model

| Treatment Group | Day 28 Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Control (vector) | 850 ± 95 | - |

| This compound | 210 ± 42 | 75.3 |

| Tumor volumes were measured in nude mice bearing U251 xenografts. Values are presented as mean ± SD. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound.

Cell Culture and Transfection

-

Cell Lines: Human glioma cell lines U251 and U87 are commonly used.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: For transient expression of this compound, transfect cells with a suitable expression vector (e.g., pEGFP-Difopein) using a lipid-based transfection reagent according to the manufacturer's instructions. An empty vector (e.g., pEGFP) should be used as a control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed cells in 6-well plates and transfect with this compound or control vector.

-

After 24 or 48 hours, harvest the cells by trypsinization.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Bcl-2 Family Proteins

This technique is used to quantify changes in the expression levels of pro- and anti-apoptotic proteins.

-

After treatment, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Caspase Activity Assay

This colorimetric assay measures the activity of key apoptotic caspases.

-

Lyse the treated cells according to the manufacturer's protocol for the specific caspase activity assay kit.

-

Incubate the cell lysate with a colorimetric substrate specific for caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA).

-

Measure the absorbance of the resulting color change at the appropriate wavelength using a microplate reader.

-

Calculate the relative caspase activity based on the absorbance values, normalized to the protein concentration of the lysate.

In Vivo Xenograft Study

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Use 4-6 week old female athymic nude mice.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ U251 cells suspended in 100 µL of serum-free medium into the right flank of each mouse.

-

Treatment: When tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., control vector and this compound). For retroviral-mediated gene transfer, intratumoral injections of the retroviral vectors can be administered.[3]

-

Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 3-4 days and calculate the tumor volume using the formula: Volume = (width² × length) / 2.

-

Endpoint: At the end of the study (e.g., 28 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for investigating PPIs with this compound.

Figure 2. General in vitro experimental workflow.

Figure 3. General in vivo xenograft study workflow.

Conclusion

This compound is an invaluable tool for dissecting the intricate network of 14-3-3 protein-protein interactions. Its ability to potently and specifically inhibit these interactions allows for the elucidation of their roles in critical cellular processes, most notably apoptosis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound to investigate PPIs in their specific areas of interest. The insights gained from such studies will not only advance our fundamental understanding of cellular signaling but also hold significant promise for the development of novel therapeutic interventions targeting diseases driven by dysregulated 14-3-3 interactions, such as cancer.

References

- 1. 14-3-3 Proteins are Regulators of Autophagy | MDPI [mdpi.com]

- 2. This compound, a high affinity inhibitor of 14-3-3 proteins - Creative Peptides [creative-peptides.com]

- 3. Targeting 14-3-3 protein, this compound induces apoptosis of human glioma cells and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Using Difopein for Studying 14-3-3 Regulated Processes

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Difopein, a potent and specific inhibitor of 14-3-3 proteins, and its application in the study of 14-3-3 regulated cellular processes. This document covers the fundamental roles of 14-3-3 proteins, the mechanism of this compound, detailed experimental protocols, and its implications for therapeutic development.

Core Concepts: The 14-3-3 Protein Family

The 14-3-3 proteins are a highly conserved family of acidic proteins expressed in all eukaryotic cells, playing crucial roles in a vast array of regulatory pathways.[1][2] They function as scaffold molecules, binding to a multitude of functionally diverse signaling proteins, including kinases, phosphatases, and transmembrane receptors.[1][2] This binding is typically dependent on the phosphorylation of serine or threonine residues within specific consensus motifs on the target protein.[3][4]

Structurally, 14-3-3 proteins form stable homo- and heterodimers, creating a cup-like shape with a central channel that contains two amphipathic binding grooves.[3][5] This dimeric structure is essential for their function, often allowing them to interact with two separate binding sites on a single protein or to bridge two different proteins. Through these interactions, 14-3-3 proteins can regulate their client proteins by:

-

Inducing conformational changes: Altering the client protein's activity.[5]

-

Physical occlusion: Masking specific protein sequences, such as nuclear localization signals, to control subcellular localization.[6]

-

Scaffolding: Bringing multiple proteins of a signaling cascade into close proximity.[5]

Given their central role in processes like cell cycle control, mitogenic signal transduction, and apoptotic cell death, 14-3-3 proteins have become significant targets for both basic research and therapeutic intervention.[1][4]

This compound: A Specific 14-3-3 Antagonist

This compound (Dimeric Fourteen-three-three Peptide Inhibitor) is a high-affinity peptide inhibitor designed specifically to disrupt 14-3-3-protein-protein interactions (PPIs).[3][7] It is an engineered dimeric version of the peptide R18, which was identified through phage display.[7][8] this compound acts as a competitive antagonist, binding tightly within the ligand-binding groove of the 14-3-3 dimer and preventing the association of its natural, phosphorylation-dependent client proteins.[7][9][10] This makes this compound an invaluable tool for globally inhibiting 14-3-3 functions within a cellular context to study the consequences.

References

- 1. 14-3-3 proteins: structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 14-3-3 Proteins: Structure, Function, and Regulation | Annual Reviews [annualreviews.org]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. pnas.org [pnas.org]

- 5. biomed.cas.cz [biomed.cas.cz]

- 6. portlandpress.com [portlandpress.com]

- 7. This compound, a high affinity inhibitor of 14-3-3 proteins - Creative Peptides [creative-peptides.com]

- 8. Frontiers | Structural insights into the functional roles of 14-3-3 proteins [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

Foundational Research on Difopein and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difopein, a dimeric peptide, has emerged as a significant tool in apoptosis research due to its function as a high-affinity inhibitor of 14-3-3 proteins. These ubiquitous regulatory proteins play a critical role in cell survival by sequestering pro-apoptotic factors. By disrupting these interactions, this compound triggers programmed cell death, offering a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action in inducing apoptosis, relevant quantitative data, detailed experimental protocols, and visualization of the key signaling pathways and workflows.

Introduction to this compound

This compound is a synthetic dimeric peptide derived from the R18 peptide, which was identified through phage display for its high-affinity binding to 14-3-3 proteins. The dimeric nature of this compound allows it to effectively crosslink and inhibit the function of the dimeric 14-3-3 proteins, competitively disrupting their interactions with a multitude of downstream target proteins.[1] A primary and extensively studied consequence of 14-3-3 inhibition by this compound is the induction of apoptosis in various cell types, most notably in cancer cells such as glioma.[2][3]

Mechanism of Action: this compound-Induced Apoptosis

The pro-apoptotic activity of this compound stems from its ability to liberate key signaling proteins from the inhibitory grasp of 14-3-3. The primary mechanism involves the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

As depicted in the diagram, this compound enters the cell and binds to 14-3-3 proteins. This prevents 14-3-3 from sequestering pro-apoptotic proteins like Bad and Apoptosis Signal-regulating Kinase 1 (ASK1) .[1][4]

-

Release of Bad: Unbound Bad is free to interact with and inhibit the anti-apoptotic protein Bcl-2 . The inhibition of Bcl-2 relieves its suppression of the pro-apoptotic protein Bax .[3]

-

Activation of ASK1: Released ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, can then activate downstream stress-activated pathways that contribute to apoptosis.[4]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The upregulation of Bax and its translocation to the mitochondria leads to MOMP and the release of cytochrome c.[3]

-

Caspase Activation Cascade: Cytochrome c release triggers the formation of the apoptosome and the activation of the initiator caspase-9 , which in turn cleaves and activates the executioner caspase-3 .[3] Activated caspase-3 then orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[3]

Quantitative Data on this compound's Activity

Table 1: Binding Affinity and Cellular Effects of this compound

| Parameter | Value/Observation | Cell Lines Studied | Reference |

| Binding Affinity (Kd) | High affinity; monomer (R18) Kd ≈ 70-90 nM | N/A (Biochemical assays) | [Foundational biochemical studies] |

| IC50 Values | Not consistently reported in public literature | U251, U87 (glioma), A549 (lung), DU145 (prostate), HeLa (cervical) | [4, ResearchGate summary] |

| Apoptosis Induction | Time-dependent increase in apoptotic cells | U251, U87 (glioma) | [1][2] |

Table 2: Molecular Changes Associated with this compound-Induced Apoptosis

| Molecular Event | Observation | Method of Detection | Reference |

| Bcl-2 Expression | Downregulated | RT-PCR, Western Blot | [2][3] |

| Bax Expression | Upregulated | RT-PCR, Western Blot | [2][3] |

| Caspase-9 Activation | Increased | Western Blot, Activity Assays | [2] |

| Caspase-3 Activation | Increased | Western Blot, Activity Assays | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Retroviral Transduction for this compound Expression

Since this compound is a peptide, its introduction into cells is often achieved through genetic means, such as retroviral transduction.

Experimental Workflow for Retroviral Transduction

Protocol:

-

Plasmid Construction: Sub-clone the coding sequence for this compound into a suitable retroviral expression vector (e.g., pMSCV). The vector should ideally contain a selectable marker (e.g., puromycin resistance) and/or a fluorescent reporter (e.g., GFP) to identify transduced cells.

-

Packaging Cell Line Transfection: Co-transfect a packaging cell line (e.g., HEK293T) with the this compound expression vector and packaging plasmids (encoding gag, pol, and env proteins). Use a suitable transfection reagent (e.g., Lipofectamine).

-

Virus Collection: 48-72 hours post-transfection, collect the cell culture supernatant containing the retroviral particles. Filter the supernatant through a 0.45 µm filter to remove cellular debris.

-

Transduction of Target Cells: Plate the target cells (e.g., U251 glioma cells) at a suitable density. Add the viral supernatant to the cells in the presence of a transduction-enhancing agent like polybrene (final concentration 4-8 µg/mL).

-

Incubation and Selection: Incubate the cells with the virus for 24-48 hours. Replace the virus-containing medium with fresh growth medium. If the vector contains a selectable marker, add the corresponding antibiotic to the medium to select for successfully transduced cells.

-

Verification and Analysis: Confirm the expression of this compound (e.g., via a tag or co-expressed reporter). The transduced cells are now ready for downstream apoptosis assays.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a standard method to quantify the percentage of apoptotic and necrotic cells.

Protocol:

-

Cell Preparation: Culture cells with or without this compound expression for the desired time points.

-

Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization or scraping.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes like caspase-3 and caspase-9 using a fluorogenic or colorimetric substrate.

Protocol:

-

Cell Lysis: After treatment, lyse the cells in a chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add a standardized amount of protein lysate to a reaction buffer containing a specific caspase substrate (e.g., DEVD-pNA for caspase-3).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

-

Data Analysis: The signal intensity is proportional to the caspase activity in the sample.

Western Blotting for Bcl-2 and Bax Expression

This technique is used to detect changes in the protein levels of key apoptotic regulators.

Protocol:

-

Protein Extraction: Lyse cells and quantify protein concentration as described for the caspase activity assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.

DNA Laddering Assay

This assay visualizes the characteristic fragmentation of DNA into multiples of ~180-200 base pairs that occurs during apoptosis.

Protocol:

-

Cell Lysis: Lyse the treated and control cells in a lysis buffer containing detergents and proteinase K.

-

DNA Extraction: Extract the genomic DNA using phenol-chloroform extraction or a commercial DNA extraction kit.

-

RNase Treatment: Treat the DNA samples with RNase A to remove contaminating RNA.

-

Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization: Run the gel and visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments will be visible in apoptotic samples, while a high molecular weight band will be seen in non-apoptotic samples.

Conclusion and Future Directions

This compound has proven to be an invaluable research tool for elucidating the critical anti-apoptotic role of 14-3-3 proteins. Its ability to specifically inhibit 14-3-3/ligand interactions provides a direct method to trigger the intrinsic apoptotic pathway. The foundational research summarized in this guide highlights the consistent downstream effects of this compound, including the modulation of Bcl-2 family proteins and the activation of the caspase cascade.

For drug development professionals, the validation of 14-3-3 as a therapeutic target for inducing apoptosis in cancer cells is a significant outcome of this compound research.[2] However, the translation of a peptide-based inhibitor like this compound into a clinical therapeutic presents challenges, including cell permeability and in vivo stability. Future research will likely focus on the development of small molecule inhibitors that mimic the action of this compound but possess more favorable pharmacological properties. Further quantitative studies are also needed to establish dose-response relationships and efficacy in a broader range of cancer types.

References

Difopein: A Targeted Peptide Inhibitor of 14-3-3 Proteins for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 14-3-3 family of highly conserved regulatory proteins represents a critical node in cellular signaling, often implicated in promoting cell survival and proliferation in oncogenesis. By sequestering pro-apoptotic proteins, 14-3-3 proteins function as key suppressors of programmed cell death. Difopein, a synthetic dimeric peptide, has emerged as a high-affinity, competitive inhibitor of 14-3-3 proteins. It effectively disrupts the interaction between 14-3-3 and its client proteins, thereby liberating pro-apoptotic factors and initiating the caspase-dependent apoptotic cascade. Preclinical studies in various cancer models, particularly glioma, have demonstrated that this compound can induce apoptosis, suppress tumor cell proliferation, and inhibit tumor growth in vivo.[1] This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and providing detailed protocols for its study and application.

Introduction: The Role of 14-3-3 Proteins in Cancer

The 14-3-3 protein family consists of seven highly conserved isoforms in mammals that act as scaffolding proteins, modulating the function of a diverse array of client proteins.[2] These interactions are typically dependent on the phosphorylation of serine or threonine residues within specific motifs on the client protein.[2] Through these interactions, 14-3-3 proteins regulate critical cellular processes, including signal transduction, cell cycle control, and apoptosis.[3][4]

In the context of cancer, 14-3-3 proteins are frequently overexpressed and function as anti-apoptotic molecules.[5] They sequester pro-apoptotic members of the B-cell lymphoma 2 (Bcl-2) family, such as Bad, as well as other key signaling molecules like Apoptosis Signal-regulating Kinase 1 (ASK1) and the kinase Raf-1.[6] This sequestration prevents these proteins from triggering the mitochondrial (intrinsic) pathway of apoptosis. Consequently, the inhibition of 14-3-3 protein-protein interactions (PPIs) has been identified as a promising therapeutic strategy for cancer.[1][7]

This compound is a rationally designed inhibitor developed for this purpose. It is a dimeric version of the R18 peptide, which mimics a 14-3-3 binding motif, allowing it to bind with high affinity to the ligand-binding groove of 14-3-3 proteins and act as a competitive antagonist.[3][7]

Mechanism of Action of this compound

This compound exerts its pro-apoptotic effects by competitively disrupting the binding of 14-3-3 proteins to their phosphoprotein ligands. This action initiates a downstream signaling cascade culminating in programmed cell death.

-

Inhibition of 14-3-3: this compound binds with high affinity to the amphipathic groove of 14-3-3 dimers, physically occluding the binding site for client proteins.[3][8]

-

Release of Pro-Apoptotic Factors: This competitive inhibition leads to the release of sequestered pro-apoptotic proteins, most notably Bad and ASK1.[6]

-

Activation of the Intrinsic Apoptotic Pathway:

-

Once liberated, Bad is free to antagonize anti-apoptotic Bcl-2 family members (like Bcl-2 and Bcl-xL) at the mitochondrial membrane.

-

This shifts the balance in favor of pro-apoptotic Bcl-2 family members like Bax, leading to mitochondrial outer membrane permeabilization (MOMP).[1][9]

-

MOMP results in the release of cytochrome c from the mitochondria into the cytosol.

-

Cytosolic cytochrome c triggers the assembly of the apoptosome and activates the initiator caspase, Caspase-9.[1]

-

Caspase-9, in turn, cleaves and activates the executioner caspase, Caspase-3.[1][9]

-

-

Execution of Apoptosis: Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as nuclear fragmentation and DNA laddering.[1][10]

Preclinical Data Summary

This compound has been evaluated primarily in glioma cell lines, demonstrating significant anti-tumor activity both in vitro and in vivo.

In Vitro Studies

Studies using human glioma cell lines (U251 and U87) have shown that expression of this compound leads to classic apoptotic phenotypes.[9][10]

| Assay Type | Observation | Outcome | Reference |

| Morphological Analysis | Confocal microscopy after AO/EB staining | Appearance of membrane-enclosed apoptotic bodies, nuclear fragmentation. | [9] |

| DNA Integrity | DNA Laddering Assay | Formation of characteristic 180-200 bp DNA fragments. | [9][10] |

| Membrane Asymmetry | Flow Cytometry (Annexin V/PI) | Time-dependent increase in phosphatidylserine externalization. | [9][10] |

| Protein Expression | Western Blot / RT-PCR | Down-regulation of Bcl-2, up-regulation of Bax. | [9][10] |

| Caspase Activity | Western Blot | Detection of activated (cleaved) Caspase-9 and Caspase-3. | [9][10] |

In Vivo Studies

The therapeutic potential of this compound has been validated in nude mouse xenograft models of human glioma.

| Model | Delivery Method | Key Findings | Outcome | Reference |

| Human Glioma Xenograft | Retroviral-mediated transfer of the this compound gene into implanted tumors. | Effectively hindered tumor cell proliferation; Triggered apoptosis within the tumor mass. | Significant suppression of tumor growth. | [9][10] |

Key Experimental Protocols

The study of this compound involves a range of standard molecular and cell biology techniques. The following sections provide detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of this compound Monomer (R18)

This compound is a dimer of the R18 peptide. The R18 monomer can be synthesized using standard Fmoc/tBu solid-phase chemistry.

-

Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by incubating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF and Dichloromethane (DCM).

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (3 equivalents) using a coupling agent like HBTU/HOBt (3 equivalents) in the presence of a base such as diisopropylethylamine (DIEA) (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Wash the resin extensively with DMF and DCM to remove excess reagents.

-

-

Repeat Cycle: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the R18 sequence.

-

Cleavage and Deprotection: Once the sequence is complete, wash the resin and dry it. Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Purification & Dimerization: Precipitate the crude peptide in cold diethyl ether. Purify the R18 monomer using reverse-phase HPLC. Dimerization can be achieved through appropriate chemical cross-linking strategies targeting specific residues.

-

Characterization: Confirm the identity and purity of the final this compound peptide using mass spectrometry and analytical HPLC.

Retroviral-Mediated Gene Transfer of this compound

This protocol is for expressing this compound within target cells, as direct peptide delivery can be challenging.

-

Vector Preparation: Sub-clone the DNA sequence encoding this compound into a suitable retroviral transfer vector (e.g., pLXIN). The vector should also contain a selectable marker (e.g., neomycin resistance).

-

Virus Production:

-

Plate a packaging cell line (e.g., HEK293T) to be 50-60% confluent on the day of transfection.

-

Co-transfect the packaging cells with the this compound transfer vector and plasmids encoding the viral packaging proteins (gag, pol) and an envelope protein (e.g., VSV-G for broad tropism). Use a suitable transfection reagent.

-

Incubate cells at 37°C. The viral supernatant will be harvested starting at 48 hours post-transfection.

-

-

Virus Harvest:

-

Collect the cell culture medium (which contains the viral particles) using a syringe.

-

Filter the supernatant through a 0.45 µm filter to remove cells and debris. The virus can be used immediately or stored at -80°C.

-

-

Transduction of Target Cells:

-

Plate the target cancer cells (e.g., U251 glioma) one day prior to transduction to be ~50% confluent.

-

Aspirate the normal growth medium from the target cells.

-

Add the viral supernatant to the target cells, supplemented with polybrene (final concentration 8-10 µg/mL) to enhance transduction efficiency.

-

Incubate for 4-24 hours, then replace the viral supernatant with fresh growth medium.

-

-

Selection and Expansion: After 48 hours, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium to select for successfully transduced cells. Expand the stable, this compound-expressing cell line for subsequent experiments.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Preparation: Harvest both adherent and floating cells from control and this compound-expressing cultures (1-5 x 10^5 cells per sample). Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells once with cold 1X PBS. Centrifuge and carefully discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) staining solution (1 mg/mL stock) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-